molecular formula C12H11Cl2N3O2 B2643093 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide CAS No. 730949-87-8

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide

Cat. No.: B2643093
CAS No.: 730949-87-8
M. Wt: 300.14
InChI Key: GFCBMQGESMIYDP-UHFFFAOYSA-N
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Description

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide is a chemical compound with the molecular formula C12H11Cl2N3O2 and a molecular weight of 300.14 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a quinoline moiety, which is often associated with significant biological activity.

Preparation Methods

The synthesis of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide typically involves the reaction of 5,7-dichloro-2-methylquinoline with appropriate reagents to introduce the oxyacetohydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to enhance reaction rates.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide include other quinoline derivatives such as:

Properties

IUPAC Name

2-(5,7-dichloro-2-methylquinolin-8-yl)oxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2/c1-6-2-3-7-8(13)4-9(14)12(11(7)16-6)19-5-10(18)17-15/h2-4H,5,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCBMQGESMIYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC(=O)NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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